4-(4-bromophenyl)-1-(4-chlorophenyl)-1,3-dihydro-2H-imidazol-2-one
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Overview
Description
4-(4-bromophenyl)-1-(4-chlorophenyl)-1,3-dihydro-2H-imidazol-2-one is a synthetic organic compound that belongs to the class of imidazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromophenyl)-1-(4-chlorophenyl)-1,3-dihydro-2H-imidazol-2-one typically involves the reaction of 4-bromobenzaldehyde with 4-chlorobenzylamine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming an intermediate Schiff base, which is subsequently cyclized to yield the desired imidazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and improved product purity. Additionally, the use of automated systems for reagent addition and product separation can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-bromophenyl)-1-(4-chlorophenyl)-1,3-dihydro-2H-imidazol-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The bromine and chlorine substituents on the phenyl rings can participate in nucleophilic substitution reactions, where they are replaced by other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium hydroxide, ammonia, or alkyl halides in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Phenyl-substituted imidazole derivatives with various functional groups.
Scientific Research Applications
4-(4-bromophenyl)-1-(4-chlorophenyl)-1,3-dihydro-2H-imidazol-2-one has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe for studying enzyme-substrate interactions and as a ligand in receptor binding studies.
Medicine: The compound has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-bromophenyl)-1-(4-chlorophenyl)-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The presence of bromine and chlorine substituents enhances the compound’s binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-bromophenyl)-1-phenyl-1,3-dihydro-2H-imidazol-2-one
- 4-(4-chlorophenyl)-1-phenyl-1,3-dihydro-2H-imidazol-2-one
- 4-(4-fluorophenyl)-1-(4-chlorophenyl)-1,3-dihydro-2H-imidazol-2-one
Uniqueness
Compared to similar compounds, 4-(4-bromophenyl)-1-(4-chlorophenyl)-1,3-dihydro-2H-imidazol-2-one exhibits unique properties due to the presence of both bromine and chlorine substituents These halogen atoms contribute to the compound’s increased reactivity and binding affinity, making it a valuable tool in various research applications
Properties
IUPAC Name |
5-(4-bromophenyl)-3-(4-chlorophenyl)-1H-imidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClN2O/c16-11-3-1-10(2-4-11)14-9-19(15(20)18-14)13-7-5-12(17)6-8-13/h1-9H,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNUOJNDQOVHHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN(C(=O)N2)C3=CC=C(C=C3)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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